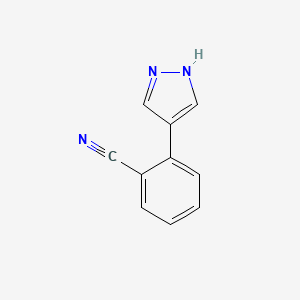

2-(1H-pyrazol-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(1H-pyrazol-4-yl)benzonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-8-3-1-2-4-10(8)9-6-12-13-7-9/h1-4,6-7H,(H,12,13) |

InChI Key |

RAPVRUYLDQPBKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Benzonitrile

Retrosynthetic Analysis of the 2-(1H-pyrazol-4-yl)benzonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points: the C-C bond linking the pyrazole (B372694) and benzonitrile (B105546) rings, and the bonds within the pyrazole ring itself.

Primary Disconnections:

C-C Bond Disconnection: This approach suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key step. nih.govrsc.org This would involve coupling a pyrazole-containing boronic acid or its ester with a halogenated benzonitrile derivative.

Pyrazole Ring Disconnection: This strategy points towards the construction of the pyrazole ring from acyclic precursors. A common method is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net

Classical Synthetic Routes to this compound and Analogues

Traditional methods for synthesizing this scaffold and its analogues rely on well-established organic reactions, offering robust and versatile pathways.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of this synthetic strategy. The Knorr pyrazole synthesis and related cyclocondensation reactions are widely employed. nih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. nih.govresearchgate.net The choice of substituents on both the dicarbonyl compound and the hydrazine determines the substitution pattern of the resulting pyrazole ring.

For instance, the reaction of a β-diketone with hydrazine hydrate (B1144303) can yield two regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the starting materials.

Cross-Coupling Strategies for Benzonitrile-Pyrazole Linkage (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become a powerful tool for forming the crucial C-C bond between the benzonitrile and pyrazole rings. nih.govrsc.org This method offers high efficiency and functional group tolerance.

In a typical Suzuki reaction for this purpose, a pyrazole boronic acid or a pyrazole boronic acid pinacol (B44631) ester is coupled with a halogenated benzonitrile, such as 4-bromo-2-chlorobenzonitrile (B136228), in the presence of a palladium catalyst and a base. google.com The use of specific ligands and precatalysts, such as those derived from XPhos, can enhance the reaction's efficiency and substrate scope. rsc.orgnih.gov

A patented process describes the Suzuki reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile using bis(triphenylphosphine)palladium(II) chloride as the catalyst and sodium carbonate as the base. google.com

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Pyrazole Synthesis

| Pyrazole Precursor | Aryl Halide | Catalyst System | Product | Reference |

| Pyrazole Boronic Acid | Aryl Bromide/Iodide | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted Pyrazole | researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 / Base | 4-Aryl/Heteroaryl-3,5-dinitropyrazole | rsc.org |

| 3- or 4-Bromopyrazole | Aryl Boronic Acid | XPhos-derived precatalyst P1 / K₃PO₄ | 3- or 4-Aryl Pyrazole | nih.gov |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 4-Bromo-2-chlorobenzonitrile | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | google.com |

This table is for illustrative purposes and specific reaction conditions may vary.

Functional Group Interconversions in Precursor Molecules

Functional group interconversion (FGI) is a critical strategy that allows for the manipulation of functional groups at various stages of the synthesis. imperial.ac.ukorganic-chemistry.org This can be essential for introducing the nitrile group or for modifying substituents on either the pyrazole or benzonitrile ring.

For example, a nitro group can be reduced to an amino group, which can then be converted to a nitrile via a Sandmeyer reaction. ias.ac.in Alternatively, a carboxylic acid can be converted to a primary amide and subsequently dehydrated to a nitrile. organic-chemistry.org A patent describes the final step of obtaining 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile by treating its hydrochloride salt with sodium hydroxide. google.com

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

Catalyst-Free Synthesis Methodologies

The development of catalyst-free reactions represents a significant advancement in green chemistry. These methods often utilize the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or in green solvents like water. rsc.org

For instance, a four-component catalyst-free reaction in water has been developed for the synthesis of novel chromene derivatives bearing a pyrazole moiety. rsc.org While not directly yielding this compound, this approach highlights the potential for multicomponent, catalyst-free strategies in synthesizing complex heterocyclic systems. Another approach involves a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles without the need for transition-metal catalysts or oxidants. nih.gov These methods often rely on electrophilic cyclization from readily available starting materials. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyrazole-containing compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of eco-friendly solvents, recyclable catalysts, and solvent-free reaction conditions. researchgate.net

One prominent green approach involves replacing traditional volatile organic solvents with more benign alternatives. Water and ethanol (B145695) are frequently used as green solvents in the synthesis of pyrazole derivatives. researchgate.netnih.govniscpr.res.inresearchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved in an aqueous medium, which is non-toxic, inexpensive, and environmentally safe. nih.gov Similarly, the synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles has been demonstrated in ethanol. nih.gov

Another significant advancement is the use of deep eutectic solvents (DESs), such as a mixture of potassium carbonate (K2CO3) and glycerol. frontiersin.org These solvents are advantageous due to their low toxicity, biodegradability, and ability to facilitate reactions at lower temperatures without the need for a separate catalyst. frontiersin.org The synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives in a K2CO3:glycerol system highlights the potential of DESs to create novel compounds efficiently. frontiersin.org

Solvent-free reactions represent an ideal green chemistry protocol by completely eliminating solvent waste. researchgate.netijirset.com The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been effectively carried out under solvent-free conditions using a recyclable ionic liquid, [Et3NH][HSO4], as a catalyst. researchgate.net This method not only avoids organic solvents but also offers high yields and a simple work-up procedure. researchgate.net The reactivity of differently substituted aldehydes has been tested under these conditions, demonstrating broad applicability. ijirset.com

| Green Method | Catalyst/System | Solvent | Key Advantages | Reference |

| Green Solvent | Nanocatalyst | Ethanol | High yield, short reaction time, low E-factor. | researchgate.net |

| Deep Eutectic Solvent | K2CO3:Glycerol | None (DES acts as solvent) | No catalyst needed, lower reaction temperatures. | frontiersin.org |

| Solvent-Free | [Et3NH][HSO4] (recyclable ionic liquid) | None | High yields, easy work-up, reusable catalyst. | researchgate.net |

| Aqueous Medium | Ceric Ammonium Nitrate (CAN) | Water | Environmentally friendly, improved safety. | nih.gov |

Flow Chemistry and Sonication Applications for Enhanced Synthesis

To intensify the synthesis of pyrazole derivatives, modern techniques like flow chemistry and sonication are employed. These methods offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety, and greater scalability. nih.govgalchimia.com

Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. galchimia.comebrary.net For the synthesis of pyrazoles, flow chemistry can dramatically reduce reaction times from hours to minutes. nih.gov For example, a two-stage synthesis of pyrazoles from acetophenones in a flow system was completed with a residence time of just 2 minutes for the second step. galchimia.com This methodology allows for the synthesis of a diverse library of pyrazoles and can be scaled up to produce gram quantities of the desired compound. ebrary.net The synthesis of 1,4-disubstituted pyrazoles has been successfully translated from batch to continuous flow conditions, demonstrating the robustness of this technique. nih.gov

Sonication: Ultrasound-assisted synthesis, or sonication, utilizes the energy of sound waves to promote chemical reactions. This technique is known for accelerating reaction rates, improving yields, and enabling milder reaction conditions. nih.govnih.gov A rapid and cleaner procedure for synthesizing 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles was developed using ultrasonic irradiation in ethanol. nih.gov Similarly, the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous ethanol solution yielded a product in just 10 minutes, compared to 1 hour using conventional heating. nih.gov

| Technique | Key Findings | Reaction Time | Yield | Reference |

| Flow Chemistry | Synthesis of 1,4-disubstituted pyrazoles | 15-30 min | 18-100% | nih.gov |

| Two-stage synthesis of pyrazoles | ~12 min total | High | galchimia.com | |

| Sonication | Synthesis of pyrazolyl-thiazoles | Not specified | N/A | nih.gov |

| Synthesis of pyrano[2,3-c]pyrazoles | 10 min | 98% | nih.gov |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions. Key parameters that are manipulated to maximize yield and purity include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on Reaction Efficiency

The selection of a solvent is critical as it can significantly influence reaction rates and yields. In the Suzuki coupling reaction, a common method for forming the pyrazole-aryl bond, mixed solvent systems are often employed. A combination of an organic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) with water is frequently used. google.comgoogleapis.com This system facilitates the dissolution of both the organic starting materials and the inorganic base.

However, in some cases, water-free conditions are preferred to prevent potential side reactions, such as the nucleophilic aromatic substitution of chloro-substituents on the benzonitrile ring under basic conditions. nih.gov Anhydrous solvents like dimethylformamide (DMF) or 1,2-dimethoxyethane (B42094) (DME) have been used for Suzuki couplings to avoid these undesirable outcomes. nih.gov The choice of solvent can also affect product isolation; for instance, after a reaction in an acetonitrile-water mixture, the acetonitrile phase can be isolated and the product precipitated by the addition of more water. google.comgoogleapis.com In some multicomponent reactions, solvent-free (neat) conditions were found to be the most effective, as the presence of solvents tended to slow the reaction and reduce the yield. ijirset.com

Catalyst Systems and Their Influence on Selectivity

The catalyst is the cornerstone of many synthetic routes for this compound, particularly for cross-coupling reactions. The Suzuki reaction, which couples a pyrazole boronic acid derivative with a halobenzonitrile, is typically catalyzed by a palladium complex.

Commonly used catalyst systems include Palladium(II) acetate (B1210297) (Pd(OAc)2) or bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine. google.comgoogleapis.comnih.gov The catalyst loading is an important factor to optimize, with typical amounts being around 0.007 equivalents of Pd(OAc)2 relative to the limiting reagent. googleapis.com The choice of catalyst and ligand can influence the selectivity and efficiency of the reaction, ensuring the desired C-C bond formation occurs at the correct position on the pyrazole ring. nih.gov These reactions are typically performed in the presence of a base, such as sodium carbonate or cesium carbonate, which is essential for the catalytic cycle. google.comnih.gov

Temperature and Pressure Optimization Studies

Temperature is a crucial parameter that is fine-tuned to balance reaction rate and selectivity. Suzuki coupling reactions for the synthesis of related pyrazolyl benzonitriles are often conducted at elevated temperatures to ensure a reasonable reaction rate. google.comgoogleapis.comnih.gov

Commonly reported reaction temperatures range from 60°C to 100°C. For example, a Suzuki coupling using Pd(OAc)2 in an acetonitrile-water solvent was performed by refluxing the mixture, with the reaction proceeding at 70 ± 3 °C. googleapis.com In another instance using PdCl2(PPh3)2 in a THF/water system, the reaction was heated to 100°C. nih.gov Temperature optimization is also vital in green chemistry approaches; the synthesis of pyrazole derivatives in a deep eutectic solvent was optimized to 60°C, as lower temperatures resulted in high viscosity while higher temperatures did not improve the yield. frontiersin.org While most of these syntheses are performed at atmospheric pressure, flow chemistry systems offer the ability to use elevated pressure, which can further increase reaction rates and allow for heating solvents above their normal boiling points. ebrary.netsoci.org

| Parameter | Conditions Studied | Optimal Finding | Outcome | Reference |

| Solvent | Acetonitrile-water, THF-water, DMF, DME | Acetonitrile-water | Good for dissolving reagents and facilitating reaction. | google.comgoogleapis.com |

| Catalyst | Pd(OAc)2/PPh3, PdCl2(PPh3)2 | Pd(OAc)2 with triphenylphosphine | Efficiently catalyzes Suzuki coupling. | googleapis.comnih.gov |

| Temperature | 50°C, 60°C, 70°C, 100°C | 70-100°C (Suzuki); 60°C (DES) | Balances reaction rate and yield. | frontiersin.orggoogleapis.comnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of 2-(1H-pyrazol-4-yl)benzonitrile and Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the benzonitrile (B105546) and pyrazole (B372694) rings.

The protons of the benzonitrile ring, being part of an aromatic system, would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the position of the pyrazole substituent and the electron-withdrawing nature of the nitrile group. For instance, in related benzonitrile derivatives, the aromatic protons show complex multiplets due to spin-spin coupling with their neighbors. rsc.org

The pyrazole ring contains three protons: one attached to a nitrogen atom (N-H) and two attached to carbon atoms (C-H). The N-H proton is expected to be a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration. The two C-H protons of the pyrazole ring are anticipated to appear as singlets, given their separation in the 4-substituted pyrazole ring, likely in the region of 7.5 to 8.5 ppm. In similar pyrazole-containing compounds, these protons are often observed as distinct singlets.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole N-H | Variable (e.g., 10-13) | br s |

| Pyrazole C3-H & C5-H | 7.5 - 8.5 | s |

| Benzonitrile Aromatic-H | 7.2 - 8.0 | m |

Note: This is a predictive table. Actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atom of the nitrile group (C≡N) typically resonates in the range of 110-125 ppm. The quaternary carbon of the benzonitrile ring to which the nitrile group is attached would also have a characteristic chemical shift. The remaining aromatic carbons of the benzonitrile ring would appear in the aromatic region (typically 120-140 ppm). The carbon atoms of the pyrazole ring would also have distinct chemical shifts, with the carbon attached to the benzonitrile ring appearing at a different shift compared to the other two pyrazole carbons. For example, in various benzonitrile derivatives, the nitrile carbon appears around 118 ppm, and the aromatic carbons show a range of shifts depending on their substitution. rsc.org

A predicted ¹³C NMR data table is provided below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| Benzonitrile C-CN | 110 - 115 |

| Benzonitrile Aromatic C | 125 - 145 |

| Pyrazole C3 & C5 | 130 - 140 |

| Pyrazole C4 | 110 - 120 |

Note: This is a predictive table. Actual values may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the benzonitrile ring, showing correlations between adjacent aromatic protons. chemicalbook.comgoogle.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is invaluable for assigning the carbon signals based on the assignments of their attached protons. rsc.orgspectrabase.com For each C-H bond in the molecule, a cross-peak would be observed in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connections between different parts of the molecule, for instance, confirming the linkage between the pyrazole and benzonitrile rings by observing a correlation between a pyrazole proton and a benzonitrile carbon, and vice versa. rsc.org

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₇N₃, HRMS would be used to measure its exact mass-to-charge ratio (m/z).

The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₀H₇N₃ is 170.0718. An experimental HRMS measurement yielding a value very close to this theoretical mass (typically within a few parts per million) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. This high level of accuracy is essential for confirming the identity of a newly synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, key vibrational bands would be expected for:

N-H stretch : A broad band in the region of 3200-3500 cm⁻¹ from the pyrazole N-H group.

C≡N stretch : A sharp, intense absorption in the range of 2220-2260 cm⁻¹, characteristic of the nitrile group. The IR spectrum of benzonitrile, for example, shows a strong nitrile stretch around 2230 cm⁻¹.

C=C and C=N stretches : Aromatic and pyrazole ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-H stretches : Aromatic and pyrazole C-H stretching vibrations are typically observed above 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the connectivity of the atoms.

Precise bond lengths and bond angles.

Information about the planarity of the pyrazole and benzonitrile rings and the dihedral angle between them.

Details of intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictate the crystal packing.

While no crystal structure for this compound is publicly available in the searched literature, data for a related compound, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, reveals a monoclinic crystal system and provides insight into the typical bond lengths and angles that could be expected. researchgate.net For other pyrazole derivatives, X-ray crystallography has been crucial in confirming their molecular structures and understanding their solid-state packing. Obtaining a crystal structure for the title compound would provide the ultimate proof of its molecular architecture.

In-depth Structural Analysis of this compound Reveals Key Conformational and Packing Characteristics

A detailed examination of the crystalline structure of this compound provides significant insights into its molecular conformation and the non-covalent interactions that govern its solid-state architecture. This analysis is crucial for understanding the compound's physicochemical properties and its potential applications in materials science and medicinal chemistry.

The study of the three-dimensional arrangement of molecules in the crystalline state is fundamental to establishing structure-property relationships. For the compound this compound, advanced structural elucidation techniques offer a window into its conformational preferences and the intricate network of intermolecular forces at play.

The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate the packing of the molecules in the lattice. While specific crystallographic data for the parent compound is not publicly available, analysis of closely related structures, such as its bromo- and chloro-derivatives, allows for a predictive understanding of the probable interactions.

In analogous compounds like 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, the crystal lattice is stabilized by a combination of weak C–H···N hydrogen bonds and π–π stacking interactions. nih.gov It is highly probable that this compound would exhibit similar interactions. The pyrazole ring, with its N-H group, can act as a hydrogen-bond donor, while the nitrogen atom of the benzonitrile group can serve as an acceptor. Furthermore, the aromatic nature of both the pyrazole and benzonitrile rings suggests the presence of π–π stacking, where the electron-rich aromatic systems align to create attractive forces.

A hypothetical representation of the crystal packing data is presented in the table below, based on common observations in similar pyrazole-benzonitrile structures.

| Interaction Type | Typical Donor-Acceptor Atoms | Potential Distance Range (Å) |

| Hydrogen Bonding | Pyrazole N-H ··· Nitrile N | 2.8 - 3.2 |

| Hydrogen Bonding | Aromatic C-H ··· Pyrazole N | 2.5 - 2.8 |

| π–π Stacking | Pyrazole ring ··· Benzonitrile ring | 3.4 - 3.8 (centroid-centroid) |

This table is a hypothetical representation based on related structures and is for illustrative purposes.

The conformation of this compound in the crystalline state is defined by the relative orientation of the pyrazole and benzonitrile rings. This is typically described by the dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between electronic effects, which may favor planarity to maximize conjugation, and steric effects, which may cause the rings to twist to relieve strain.

In the case of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the dihedral angle between the pyrazole and benzonitrile planes is 12.8°. nih.gov This deviation from planarity is a strategy to minimize steric hindrance between the two rings. It is expected that this compound would adopt a similarly non-planar conformation.

The key conformational parameter is summarized in the interactive table below.

| Parameter | Description | Expected Value (°) |

| Dihedral Angle | The angle between the least-squares planes of the pyrazole and benzonitrile rings. | 10 - 20 |

This value is an educated estimate based on the analysis of structurally similar compounds.

The specific conformation adopted in the solid state has a direct impact on the efficiency of crystal packing and the nature of the intermolecular interactions. Understanding these structural details is paramount for the rational design of new materials and pharmaceutical compounds based on the this compound scaffold.

Reactivity and Reaction Mechanisms of 2 1h Pyrazol 4 Yl Benzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Moiety

Electrophilic aromatic substitution on the benzonitrile ring of 2-(1H-pyrazol-4-yl)benzonitrile is influenced by the electronic properties of both the nitrile (-CN) group and the pyrazol-4-yl substituent. The nitrile group is a strong deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects. Conversely, the pyrazole (B372694) ring, attached at the C4 position, is generally considered an activating group, directing electrophiles to the ortho and para positions. The interplay between these two groups determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of pyrazoles is often achieved using a mixture of nitric acid and sulfuric acid or nitric acid in trifluoroacetic anhydride. researchgate.netsemanticscholar.org In the case of this compound, the strong deactivating effect of the nitrile group would likely direct the incoming nitro group to the meta position relative to the nitrile (i.e., the C5 position of the benzonitrile ring).

Halogenation of pyrazoles can be carried out using N-halosuccinimides (NXS, where X = Cl, Br, I) as halogenating agents. beilstein-archives.org For the benzonitrile moiety, halogenation typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen. google.com The directing effects would again be a competition between the meta-directing nitrile group and the ortho, para-directing pyrazole substituent.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for a variety of nucleophilic addition reactions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an intermediate amide, which is then further hydrolyzed. For example, acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comlibretexts.orgyoutube.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. Subsequent workup with water yields the primary amine. For this compound, this reaction would produce 2-(1H-pyrazol-4-yl)benzylamine.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce a new carbon-carbon bond at the nitrile position.

Reactivity of the Pyrazole N-H Proton (Tautomerism)

The pyrazole ring in this compound exists in tautomeric forms due to the mobile N-H proton. researchgate.net This proton can be readily removed by a base, and the resulting pyrazolate anion can undergo various reactions, most notably alkylation.

Tautomerism: For 4-substituted-1H-pyrazoles, two tautomers are possible. In the case of unsymmetrically substituted pyrazoles, one tautomer may be more stable than the other, and the equilibrium can be influenced by the solvent and the nature of the substituents. researchgate.net

N-Alkylation: The deprotonated pyrazole is a potent nucleophile and can be alkylated on one of the nitrogen atoms. The regioselectivity of N-alkylation (at the N1 or N2 position) can be influenced by the nature of the alkylating agent and the reaction conditions.

Metal-Catalyzed Functionalization of C-H Bonds

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds, and the pyrazole moiety can act as a directing group in such transformations. nih.govrsc.orgnih.gov The nitrogen atom of the pyrazole ring can coordinate to the metal center, directing the activation of a C-H bond at a specific position, typically at the C5 position of the pyrazole or an ortho C-H bond of an N-aryl substituent.

Palladium-catalyzed direct arylation is a common example. nih.govrsc.orgnih.gov In a typical reaction, a pyrazole derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base. For this compound, C-H functionalization could potentially be directed to the C5 position of the pyrazole ring or one of the ortho positions of the benzonitrile ring, depending on the specific catalytic system and reaction conditions.

| Catalyst | Coupling Partner | Base | Solvent | Product | Reference |

| Pd(OAc)₂ | Aryl bromide | KOAc | DMA | 5-Aryl-4-(2-cyanophenyl)-1H-pyrazole | rsc.org |

| [RuCl₂(p-cymene)]₂ | Alkyne | AgSbF₆ | 1,4-dioxane | 5-Alkenyl-4-(2-cyanophenyl)-1H-pyrazole | rsc.org |

Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates

Understanding the detailed mechanisms of the reactions of this compound involves techniques such as kinetic isotope effect (KIE) studies and the spectroscopic detection of reaction intermediates.

Kinetic Isotope Effects: The KIE is the change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.orgprinceton.edubaranlab.orgnih.gov It is a powerful tool for determining whether a particular C-H bond is broken in the rate-determining step of a reaction. For instance, in metal-catalyzed C-H activation reactions, a significant primary KIE (kH/kD > 2) upon deuteration of the C-H bond being functionalized would indicate that C-H bond cleavage is involved in the rate-limiting step.

Spectroscopic Intermediates: Spectroscopic techniques such as NMR, FT-IR, and UV-Vis can be used to identify and characterize reaction intermediates, providing valuable insight into the reaction mechanism. rsc.orgnih.govresearchgate.net For example, in metal-catalyzed C-H functionalization, organometallic intermediates such as cyclometalated complexes can sometimes be isolated or observed spectroscopically. Similarly, in photochemical reactions, transient species can be detected using techniques like flash photolysis.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. It would be instrumental in characterizing the fundamental properties of 2-(1H-pyrazol-4-yl)benzonitrile.

Optimized Geometries and Conformational Landscapes

A foundational step in any computational analysis is determining the most stable three-dimensional structure of the molecule. DFT calculations would identify the optimized geometry of this compound by finding the minimum energy arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazole-benzonitrile derivatives use DFT methods like B3LYP with a basis set such as 6-311G(d,p) to achieve this. The analysis would also explore the conformational landscape, particularly the rotational barrier between the pyrazole (B372694) and benzonitrile (B105546) rings, to identify the most stable conformer(s).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For related pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict stability and reactivity. Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are involved in electron donation and acceptance.

Electrostatic Potential Surfaces (MEP) and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a guide to its reactive sites. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP analysis would likely highlight the nitrogen atoms of the pyrazole ring and the nitrile group as regions of negative potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Ab Initio Calculations for High-Level Electronic Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate electronic properties. For the pyrazole ring system, ab initio multi-reference configuration interaction calculations have been used to assign its electronic states with high precision. Such studies on this compound would offer a benchmark for validating results from less demanding methods like DFT and would be essential for accurately predicting excited state properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics methods describe the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement and interactions over time. By simulating the atomic motions based on a force field, MD can reveal how this compound would behave in a biological system or solution. For example, MD simulations of other pyrazole-containing compounds have been used to assess their stability when bound to protein targets, showing how they might interact with active sites and revealing minor conformational changes and fluctuations. This would be critical for applications in drug design.

Quantitative Structure-Property Relationships (QSPR) for Physicochemical Attributes relevant to Chemical Applications

QSPR models are statistical tools that correlate a molecule's structure with its physicochemical properties. By developing a mathematical relationship between calculated molecular descriptors (such as topological, electronic, or steric parameters) and an experimental property (like boiling point, solubility, or biological activity), QSPR can predict these attributes for new or untested compounds. For this compound, a QSPR study could predict its key physicochemical properties relevant to chemical applications, providing a cost-effective alternative to extensive laboratory testing.

Reaction Pathway Elucidation through Transition State Modeling

Currently, there is a lack of specific published research detailing the use of transition state modeling to elucidate the reaction pathways of this compound. Theoretical investigations into the synthesis of the pyrazole ring system itself, such as the Knorr pyrazole synthesis, have been conducted using computational methods to understand the reaction mechanisms, including the identification of intermediates and transition states. mdpi.com These studies provide a foundational understanding of pyrazole formation. However, specific computational analyses of reactions involving the entire this compound molecule, for instance, in its further functionalization or degradation, remain unreported.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties is a significant area of computational chemistry, particularly for materials with potential applications in optoelectronics. nih.gov The conjugated π-system present in pyrazole derivatives suggests their potential for NLO activity. mdpi.com Computational studies, often employing DFT and time-dependent DFT (TD-DFT), are used to calculate properties like hyperpolarizability (β) to assess a molecule's NLO response. nih.gov

While the NLO properties of various pyrazole derivatives have been investigated theoretically, there are no specific computational studies in the available literature that predict the NLO properties of this compound. Such a study would typically involve the calculation of the first and second hyperpolarizabilities to determine the second and third-order NLO response. The presence of both an electron-donating pyrazole ring and an electron-withdrawing benzonitrile group could potentially lead to interesting NLO characteristics, but this remains to be computationally verified for this specific compound.

Derivatization and Analogue Synthesis of 2 1h Pyrazol 4 Yl Benzonitrile

Functionalization at the Benzonitrile (B105546) Ring

The benzonitrile portion of the molecule presents distinct challenges and opportunities for chemical modification. The presence of the electron-withdrawing nitrile group generally deactivates the aromatic ring towards electrophilic substitution, while the pyrazole (B372694) substituent acts as an activating group. The interplay of these electronic effects governs the regioselectivity and feasibility of various transformations.

Halogenation and Nitration Reactions

Direct electrophilic halogenation and nitration of the benzonitrile ring in 2-(1H-pyrazol-4-yl)benzonitrile are influenced by the competing directing effects of the pyrazole and nitrile substituents. The pyrazole ring is an ortho, para-director, while the cyano group is a meta-director and a strong deactivator.

Halogenation: While direct halogenation on the pre-formed this compound scaffold is not extensively documented in the reviewed literature, the synthesis of halogenated analogues is commonly achieved by using halogen-substituted starting materials. For instance, the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is accomplished through a Suzuki reaction involving 4-bromo-2-chlorobenzonitrile (B136228). google.com This highlights a synthetic strategy where the halogen is incorporated into the benzonitrile precursor prior to its coupling with the pyrazole moiety. Reagents like N-halosuccinimides are effective for halogenating heterocyclic systems and could potentially be applied, though regioselectivity on the benzonitrile ring would need to be carefully controlled. clockss.org

Nitration: The nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For the this compound substrate, the benzonitrile ring is strongly deactivated towards this reaction. libretexts.orgyoutube.com Conversely, the pyrazole ring is susceptible to nitration. Therefore, achieving selective nitration on the benzonitrile ring is challenging and may lead to nitration on the more reactive pyrazole ring or require harsh conditions that could lead to undesired side reactions. libretexts.org A method for tandem nitration and halogenation has been developed for N-phenylbenzenesulfonamide using metal nitrates, which could suggest alternative pathways for the functionalization of complex aromatic systems. rsc.org

| Reaction Type | Typical Reagents | Expected Challenges on Benzonitrile Ring | Alternative Strategy |

| Halogenation | Br₂, FeBr₃; NCS | Low reactivity; potential for reaction on pyrazole ring | Use of pre-halogenated benzonitrile starting materials google.com |

| Nitration | HNO₃, H₂SO₄ | Strong deactivation by -CN group; competing reaction at pyrazole ring | Use of pre-nitrated benzonitrile precursors |

Alkylation and Acylation Strategies

Friedel-Crafts reactions are fundamental methods for attaching alkyl and acyl groups to aromatic rings. masterorganicchemistry.com However, their application to the benzonitrile ring of this compound is subject to significant limitations.

Friedel-Crafts Alkylation and Acylation: These reactions proceed via an electrophilic aromatic substitution mechanism, which is generally inefficient on aromatic rings bearing strongly electron-withdrawing groups like a nitrile (-CN). libretexts.orgyoutube.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the nitrogen of the nitrile group and the pyrazole ring, further deactivating the system. libretexts.org

Limitations:

Deactivated Ring: The primary obstacle is the deactivating nature of the benzonitrile ring, which makes it a poor nucleophile for attacking the carbocation or acylium ion electrophile. youtube.com

Catalyst Complexation: The Lewis acid catalyst can form a complex with the nitrogen atoms on the substrate, rendering the catalyst inactive and further deactivating the ring.

Competing Reactivity: The pyrazole ring is more electron-rich than the benzonitrile ring and could potentially undergo reaction instead, although N-alkylation with the catalyst is also a possibility.

Due to these limitations, standard Friedel-Crafts alkylation and acylation are generally not viable methods for the direct functionalization of the benzonitrile ring in this specific scaffold. Alternative strategies, such as cross-coupling reactions with appropriate organometallic reagents, are more suitable for introducing alkyl and acyl moieties.

Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, overcoming many limitations of classical methods. semanticscholar.org These reactions are instrumental in both the synthesis and subsequent derivatization of the this compound core structure.

The synthesis of the scaffold itself often employs a Suzuki coupling. For example, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile is prepared by reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester with 4-bromo-2-chlorobenzonitrile. google.com This demonstrates the feasibility of forming the crucial aryl-aryl bond.

For derivatization, a halogenated this compound can serve as a handle for introducing a wide variety of substituents onto the benzonitrile ring.

| Coupling Reaction | Components | Catalyst/Base Example | Potential Product |

| Suzuki Coupling | Halo-benzonitrile derivative + Aryl/Alkyl-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl/Alkyl-substituted benzonitrile derivative |

| Stille Coupling | Halo-benzonitrile derivative + Organostannane reagent | Pd(PPh₃)₄ | Aryl/Alkyl-substituted benzonitrile derivative |

| Negishi Coupling | Halo-benzonitrile derivative + Organozinc reagent | Pd(PPh₃)₄ | Aryl/Alkyl-substituted benzonitrile derivative |

| Sonogashira Coupling | Halo-benzonitrile derivative + Terminal alkyne | PdCl₂(PPh₃)₂, CuI / Et₃N | Alkynyl-substituted benzonitrile derivative |

This approach allows for the introduction of diverse functional groups at specific positions of the benzonitrile ring, provided a halogenated precursor of this compound is available.

Functionalization at the Pyrazole Ring

The pyrazole ring offers multiple sites for functionalization, including the two nitrogen atoms and the carbon atoms at the C3 and C5 positions (since C4 is already substituted).

N-Substitution of the Pyrazole Ring

The acidic N-H proton of the pyrazole ring can be readily substituted, allowing for the introduction of a wide array of functional groups. This is one of the most common derivatization strategies for this scaffold. N-substitution can influence the compound's physical properties and biological activity and can also be used to direct further functionalization reactions.

Methods for N-Substitution:

N-Alkylation: This is typically achieved by deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or another electrophile.

N-Arylation: This can be accomplished through methods like the Buchwald-Hartwig amination, coupling the pyrazole with an aryl halide.

Protecting Groups: The pyrazole nitrogen is often protected during multi-step syntheses. A common protecting group is the tetrahydropyranyl (THP) group, which is installed under acidic conditions and can be removed with acid to regenerate the N-H pyrazole. google.com

The table below shows examples of groups that can be introduced at the pyrazole nitrogen.

| Substituent Type | Reagents | Conditions |

| Alkyl | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Benzyl | Benzyl Bromide | Base (e.g., NaH), Solvent (e.g., THF) |

| Aryl | Aryl Halide (e.g., Ph-Br) | Pd catalyst, Ligand, Base |

| Protecting Group (THP) | 3,4-Dihydropyran | Acid catalyst (e.g., p-TsOH) |

Functionalization at C-Substituted Positions of Pyrazole

With the C4 position occupied by the benzonitrile group, further functionalization of the pyrazole ring carbons must occur at the C3 or C5 positions. The reactivity of these positions is influenced by the N-substituent and the electronic nature of the C4-aryl group.

C5-Position Functionalization: Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective arylation of pyrazoles. Research has shown that using a pyrazole substituted with an ester group at the C4 position can effectively block this site and direct arylation to the C5 position. academie-sciences.frresearchgate.net This strategy involves the reaction of a 1-substituted-pyrazole-4-carboxylate with an aryl bromide in the presence of a palladium catalyst. academie-sciences.frresearchgate.net While the target molecule has a nitrile instead of an ester, this methodology suggests that C-H activation at C5 is a feasible pathway for derivatization. Another study demonstrated that C5-arylation of a 4-nitro-N-benzylpyrazole can be achieved, indicating that an electron-withdrawing group at C4 can direct functionalization to C5. researchgate.net

C3-Position Functionalization: Functionalization at the C3 position is generally less straightforward than at C5. However, specific synthetic routes have been developed.

From Precursors: One approach involves constructing the pyrazole ring from precursors that already contain the desired C3 functionality. For example, reacting alkynyl ketones with hydrazine (B178648) can yield pyrazoles with specific substituents at C3 and C5. nih.gov

Regioselective Arylation: A novel method for the regioselective synthesis of C3-hydroxyarylated pyrazoles has been reported through the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, typically at the C4 position of pyrazoles. researchgate.netmdpi.comigmpublication.org In the case of this compound, the C4 position is blocked. While the reaction is not expected to proceed at the occupied C4 position, its application could lead to formylation at the C5 position under certain conditions, although this is not a commonly reported transformation for C4-substituted pyrazoles.

| Position | Reaction Type | Key Strategy / Reagents | Reference Insight |

| C5 | C-H Arylation | Pd-catalyzed reaction with Aryl Halide | C4-substituent acts as a blocking/directing group academie-sciences.frresearchgate.netresearchgate.net |

| C3 | Hydroxyarylation | Reaction of pyrazole N-oxide with aryne | Provides a route to C3-aryl derivatives acs.org |

| C3/C5 | From Precursors | Cyclocondensation of functionalized 1,3-dicarbonyl compounds | Builds desired functionality into the ring during synthesis nih.gov |

Synthesis of Poly-substituted this compound Derivatives

The synthesis of poly-substituted derivatives of this compound is a key area of research, driven by the need to explore the structure-activity relationships (SAR) of this scaffold for various applications. Synthetic strategies often focus on introducing a variety of substituents onto both the benzonitrile and the pyrazole rings.

A common approach involves the construction of a substituted pyrazole ring followed by its coupling to a substituted benzene (B151609) derivative. For instance, a substituted pyrazole can be linked to a benzonitrile core through methods like the Suzuki reaction. One documented process involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile. google.com This Suzuki coupling, catalyzed by bis(triphenylphosphine)palladium(II) chloride in the presence of a base, yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile. google.com The tetrahydropyranyl (THP) protecting group can subsequently be removed under acidic conditions to yield the 2-chloro-4-(1H-pyrazol-yl)benzonitrile derivative. google.com This method allows for the introduction of a chlorine atom at the 2-position of the benzonitrile ring.

Further derivatization can be achieved by modifying the pyrazole ring itself prior to or after coupling. Various synthetic methods allow for the creation of polysubstituted pyrazoles that can then be used as building blocks. nih.govnih.gov For example, pyrazoles can be synthesized with substituents at various positions, which are then carried into the final 2-(pyrazol-4-yl)benzonitrile structure.

Another strategy involves the modification of a pre-existing this compound core. For instance, the pyrazole nitrogen can be alkylated or arylated. In the development of kinase inhibitors, the benzonitrile moiety of a lead compound was replaced by a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group, which resulted in a significant increase in potency. acs.org This highlights the importance of substitution on the pyrazole nitrogen for tuning the biological activity of the molecule.

The following table summarizes some of the synthetic approaches for creating poly-substituted derivatives.

| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | Example Substituents |

| Chloro-substituted benzonitrile | Suzuki Coupling | bis(triphenylphosphine)palladium(II) chloride, Na₂CO₃ | 2-chloro |

| N-substituted pyrazole | N-alkylation of pyrazole ring | N/A | 1-(tetrahydro-2H-pyran-4-yl) |

| Polysubstituted pyrazole core | Multi-step synthesis of pyrazole building block | Varies depending on desired substitution | Aryl, alkyl groups |

Library Synthesis Approaches for Analogues (e.g., Parallel Synthesis)

To efficiently explore the chemical space around the this compound scaffold, library synthesis techniques such as parallel synthesis are employed. These high-throughput methods enable the rapid generation of a large number of analogues with diverse substitutions, facilitating the identification of compounds with desired properties. Both solution-phase and solid-phase parallel synthesis strategies are applicable.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is a widely used approach that avoids the need to adapt reaction chemistry to a solid support. nih.gov This method has been successfully used to generate libraries of pyrazole-containing compounds. For example, a library of Δ2-pyrazolines was created using a [3+2] dipolar cycloaddition reaction in a parallel format. nih.gov This strategy allows for the introduction of two points of diversity. By using a variety of alkenoyl oxazolidinones and hydrazonyl halides, a diverse set of pyrazoline products can be synthesized simultaneously in multi-well plates or reactor blocks. nih.gov Purification is often streamlined using techniques like solid-phase extraction (SPE) cartridges. nih.gov A similar approach could be adapted to generate a library of this compound analogues by using appropriately functionalized starting materials.

Solid-Phase Parallel Synthesis:

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. This technique has been used to construct libraries of complex heterocyclic systems, including pyrazole-fused benzopyrans. mdpi.com In a typical solid-phase approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out to build the desired molecule. Diversification is achieved by using a variety of building blocks in each step. For analogues of this compound, a functionalized benzonitrile could be attached to the resin, followed by the construction of the pyrazole ring, or a pre-formed pyrazole could be linked to a resin-bound benzonitrile.

Automated Library Synthesis:

Modern drug discovery efforts often leverage automated synthesis platforms to accelerate the generation of compound libraries. nih.gov An N-hydroxyethyl pyrazole trifluoroborate has been used as a versatile building block for the rapid, automated synthesis of diverse pyrazole-containing tricyclic compounds. nih.gov This high-throughput experimentation, combined with rapid purification and analysis, allows for the swift creation and evaluation of large compound arrays. nih.gov Such automated platforms could be programmed to perform the multi-step syntheses required to generate a library of this compound analogues, significantly speeding up the discovery process.

The table below compares different library synthesis approaches applicable to generating analogues of this compound.

| Synthesis Approach | Description | Advantages | Considerations |

| Solution-Phase Parallel Synthesis | Reactions are carried out in solution in parallel arrays (e.g., 96-well plates). nih.gov | No need to re-optimize chemistry for solid-phase; established practice. nih.gov | Purification can be more complex than solid-phase. |

| Solid-Phase Parallel Synthesis | One reactant is attached to a solid support (resin), and reagents are added in solution. mdpi.com | Simplified purification via washing; allows for use of excess reagents. | Requires attachment to and cleavage from the resin; chemistry may need adaptation. |

| Automated Library Synthesis | Utilizes robotic systems for automated execution of synthesis, purification, and analysis. nih.gov | High-throughput; rapid generation of large, diverse libraries; improved reproducibility. nih.gov | Requires specialized equipment and programming. |

Applications of 2 1h Pyrazol 4 Yl Benzonitrile in Materials Science and Chemical Research

Coordination Chemistry and Ligand Design

The nitrogen atoms within the pyrazole (B372694) ring of 2-(1H-pyrazol-4-yl)benzonitrile make it an excellent ligand for coordinating with metal ions. This property is the foundation of its extensive use in coordination chemistry, leading to the creation of novel metal complexes with interesting structural and functional properties.

This compound as a Ligand for Transition Metals

The pyrazole moiety of this compound can act as a monodentate or a bridging ligand, binding to one or more metal centers. The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The nitrile group on the benzonitrile (B105546) ring can also participate in coordination, although it is generally a weaker coordinating group than the pyrazole nitrogen atoms.

The versatility of pyrazole-based ligands, including this compound, stems from their ability to form stable complexes with a wide range of transition metals. researchgate.net The electronic properties of the pyrazole ring can be tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes. researchgate.net For instance, the deprotonation of the NH group in the pyrazole ring leads to the formation of a pyrazolate anion, which can act as a bridging ligand between two metal centers. researchgate.net

Synthesis and Characterization of Metal Complexes

Metal complexes of pyrazole-containing ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, researchers have successfully synthesized copper(II) and nickel(II) complexes with derivatives of this compound. jocpr.com In one study, monodentate ligands were prepared and then reacted with metal salts in a 1:2 metal-to-ligand stoichiometry. jocpr.com

The characterization of these metal complexes is crucial for understanding their structure and properties. A variety of analytical techniques are employed for this purpose, including:

Elemental Analysis: To determine the elemental composition of the complex. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. nih.gov

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state. mdpi.comnih.gov

Conductivity Measurements: To determine the electrolytic nature of the complexes. researchgate.netmdpi.com

These studies have revealed diverse coordination geometries for metal complexes involving pyrazole-based ligands, including square planar and tetrahedral arrangements around the metal center. jocpr.com

Catalytic Applications of Metal-2-(1H-pyrazol-4-yl)benzonitrile Complexes

Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in various organic transformations. researchgate.netmdpi.com The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and to activate substrates.

For instance, copper(II) complexes with pyrazole-containing ligands have been investigated for their catalytic activity in the oxidation of catechol to o-quinone. mdpi.com These studies have shown that the catalytic efficiency depends on factors such as the nature of the ligand, the counterion of the copper salt, and the solvent used. mdpi.com Similarly, ruthenium complexes with protic pyrazole ligands have been explored for the catalytic hydration of benzonitrile. researchgate.net The development of new thiazole (B1198619) complexes has also been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. africaresearchconnects.com

| Catalyst System | Reaction | Key Findings |

| Copper(II) with pyrazole-based ligands | Oxidation of catechol to o-quinone | Catalytic activity is influenced by the ligand structure, copper salt counterion, and solvent. mdpi.com |

| Ruthenium with protic pyrazole ligands | Hydration of benzonitrile | Demonstrates the potential of these complexes in catalytic transformations. researchgate.net |

| Palladium(II)-thiazole complex | Synthesis of pyrazole-4-carbonitrile derivatives | Achieved a high yield of 97% in 20 minutes under ultrasonic irradiation. africaresearchconnects.com |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Electronic Properties for Charge Transport

In OLEDs, efficient charge transport (both electrons and holes) is crucial for high performance. The molecular structure of this compound, with its electron-donating pyrazole ring and electron-withdrawing benzonitrile group, suggests that it could possess bipolar charge transport properties. This means it can facilitate the transport of both positive and negative charges, which is a desirable characteristic for host materials in OLEDs.

Bipolar host materials containing benzonitrile and carbazole (B46965) moieties have been successfully synthesized and utilized in highly efficient phosphorescent OLEDs. researchgate.net The design of such molecules aims to balance the electron and hole mobilities, leading to improved device efficiency and stability.

Fluorescence and Phosphorescence Characteristics

The photoluminescent properties of materials are at the heart of OLED technology. Pyrazole derivatives have been shown to exhibit strong fluorescence, making them suitable for use as emitters or hosts in fluorescent OLEDs. nih.govresearchgate.net The fluorescence properties can be tuned by modifying the molecular structure, for example, by introducing different substituents. nih.gov

The investigation of the fluorescent properties of various pyrazole derivatives has shown that they can exhibit high quantum yields and good photostability. nih.gov Furthermore, the combination of a pyrazole moiety with other aromatic systems can lead to materials with interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes shift. researchgate.net This property is highly desirable for certain optoelectronic applications.

| Compound Family | Photoluminescent Property | Potential Application |

| Pyrazole derivatives | Strong fluorescence, high quantum yield, good photostability. nih.govresearchgate.net | Emitters or hosts in fluorescent OLEDs. |

| 2-(2-hydroxyaryl)benzimidazole derivatives | Excited-state intramolecular proton transfer (ESIPT), large Stokes shift. researchgate.net | Fluorescent probes, molecular switches. |

| Bipolar molecules with benzonitrile and carbazole | Bipolar charge transport. researchgate.net | Host materials in phosphorescent OLEDs. |

Building Blocks for Complex Organic Molecules

The unique arrangement of the pyrazole and benzonitrile moieties allows for a variety of chemical transformations, positioning this compound as a valuable synthon for creating larger, more complex organic structures. The pyrazole ring offers two nitrogen atoms for coordination or further functionalization, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

While direct synthesis of macrocycles using this compound as the primary building block is not extensively documented, the pyrazole scaffold is a well-established component in the design of macrocyclic compounds, particularly in medicinal chemistry. Research has demonstrated that fixing a pharmacophore's bioactive conformation through macrocyclization can significantly enhance target selectivity. daneshyari.com

In a common strategy, a 3-aminopyrazole (B16455) core is used as a hinge-binding moiety. Functional groups are attached to this core, which are then connected by various linker moieties through amide coupling or other cyclization reactions to form the final macrocycle. daneshyari.comresearchgate.netnih.gov This approach has been successfully employed to develop highly selective kinase inhibitors. For instance, a series of 3-aminopyrazole-based macrocycles were designed and synthesized, leading to the identification of potent and selective inhibitors for kinases like BMPR2 and MST3. researchgate.netnih.govresearchgate.net The yields for the final macrocyclization step in these syntheses can range from low to moderate (e.g., 2% to 42%), depending on the linker and reaction conditions. daneshyari.com

These established synthetic strategies highlight the potential of this compound for similar applications. The N-H group of its pyrazole ring could be functionalized with a linker, and the benzonitrile group could be either retained as a functional part of the macrocycle or transformed into another reactive group to facilitate cyclization, paving the way for novel macrocyclic structures and cage compounds.

Table 1: Examples of Pyrazole-Based Macrocycle Synthesis for Kinase Inhibition

| Starting Scaffold | Target Kinase | Synthetic Strategy | Key Findings | Reference |

| 3-amino-1H-pyrazole | BMPR2 | Macrocyclization via amide coupling of a linear precursor. | Led to a potent and selective BMPR2 inhibitor (8a). | researchgate.net |

| 3-aminopyrazole | MST3 | Design of macrocycles based on a promiscuous inhibitor structure. | Resulted in a highly selective and potent MST3 inhibitor (JA310). | nih.govresearchgate.net |

| N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine | MST3 | Introduction of functional groups for macrocyclization with diverse linkers. | Demonstrated that macrocyclization is an excellent strategy to achieve target selectivity. | daneshyari.com |

The pyrazole motif is a highly effective building block for the construction of coordination polymers (CPs) and other supramolecular structures due to the excellent coordination ability of its nitrogen atoms. researchgate.netnih.govmdpi.comunibo.it Bi- and tri-functional pyrazole derivatives are particularly useful for preparing 1D, 2D, and 3D coordination polymers. mdpi.com The pyrazole ring can act as a bridge between metal centers, leading to the formation of extended networks with diverse topologies. researchgate.netunibo.it

For instance, the reaction of pyrazole-based ligands with late transition metals like Zn, Co, Cd, and Cu has been shown to produce coordination polymers with varied structural motifs. nih.gov Similarly, silver(I) ions react with pyrazole-type ligands to form coordination polymers, and the final structure can even be influenced by the presence of other molecules like 4-formylbenzonitrile in the reaction medium, which can act as a structural modulator. mdpi.com

Beyond metal coordination, the N-H group of the pyrazole ring is a hydrogen bond donor, enabling the formation of hydrogen-bonded supramolecular assemblies. This property has been exploited in the controlled supramolecular polymerization of pyrazole-based motifs coupled with BODIPY dyes, where intramolecular hydrogen bonding influences the self-assembly pathway. rsc.org

Given these precedents, this compound is a promising candidate for creating novel polymers and supramolecular materials. Its pyrazole ring can participate in both metal coordination and hydrogen bonding, while the benzonitrile group can modulate the electronic properties and steric interactions within the resulting assembly.

Table 2: Examples of Pyrazole-Based Polymers and Supramolecular Assemblies

| Polymer/Assembly Type | Linker/Moiety | Driving Interaction | Resulting Structure | Reference |

| Coordination Polymer | Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Ag(I) coordination | Monoperiodic 1D polymer {[AgL2]ClO4}n | mdpi.com |

| Coordination Polymer | 4,4'-bipyrazole | Metal coordination (Ag, Zn, Co, etc.) | 1D chains and 3D porous networks | researchgate.net |

| Coordination Polymer | Pyrazole (Hpz) | Cu(II) coordination | 1D or 3D coordination polymers from mono- or dinuclear units | unibo.it |

| Supramolecular Polymer | Pyrazole-benzamide | Hydrogen bonding | Self-assembly into J-aggregates and H-aggregates | rsc.org |

Sensing Applications (e.g., Chemosensors for Metal Ions or Specific Molecules)

The development of optical chemosensors for detecting specific analytes, such as toxic heavy metal ions, is a significant area of research. mdpi.com An effective fluorescent chemosensor typically consists of a binding site (receptor) that selectively interacts with the target analyte and a signaling unit (fluorophore) that transduces this binding event into a measurable change in its optical properties.

The structure of this compound contains both of these key components. The pyrazole ring, with its available nitrogen lone pairs, can act as an effective binding site for metal ions. unibo.it The pyrazolyl-benzonitrile system as a whole can act as the fluorophore, where coordination to a metal ion would alter the electronic structure and, consequently, the fluorescence emission.

While research has not yet been published on the specific use of this compound as a chemosensor, studies on closely related compounds demonstrate the viability of this approach. For example, a pyrazoline derivative has been successfully used as a ligand to create an Fe(III) complex that functions as a fluorescent sensor for heavy metal ions. unibo.it This sensor exhibits a "turn-on" fluorescence response to Cadmium (Cd²⁺) and a "turn-off-on" response to Zinc (Zn²⁺), allowing for their detection. unibo.it The sensing mechanism relies on the interaction between the metal ions and the pyrazoline-based ligand, which modulates the fluorescence intensity of the complex. unibo.it This highlights the potential of the pyrazole core in designing selective and sensitive fluorosensors.

Table 3: Performance of a Pyrazoline-Derivative-Based Fluorescent Sensor

| Analyte | Sensor | Fluorescence Response | Sensing Type | Reference |

| Cd²⁺ | Fe(III) complex with para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene | Fluorescence enhancement | Turn-on | unibo.it |

| Zn²⁺ | Fe(III) complex with para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene | Fluorescence quenching followed by enhancement | Turn-off-on | unibo.it |

Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 1h Pyrazol 4 Yl Benzonitrile

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 2-(1H-pyrazol-4-yl)benzonitrile from impurities and for assessing its purity. The choice of the specific chromatographic technique depends on the nature of the sample and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and quantitative analysis of this compound. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, methods for closely related compounds, such as benzonitrile (B105546) and other pyrazole (B372694) derivatives, are well-established and can be adapted. A reverse-phase HPLC method is generally suitable for a compound of this polarity.

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. The separation of positional isomers of similar compounds has been successfully achieved using such setups. rsc.orgprolekare.cz For instance, a patent for a process to prepare androgen receptor antagonists describes the use of HPLC to assess the purity of a closely related intermediate, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which was found to be 99.7% pure. googleapis.com Another precursor in the same synthesis, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, was also analyzed by HPLC and showed a purity of 99.8%. googleapis.comgoogle.com

Table 1: Exemplary HPLC Conditions for Related Pyrazolylbenzonitrile Compounds

| Parameter | Condition | Reference |

| Column | Supelcosil™ ABZ+ PLUS | prolekare.cz |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | rsc.orgprolekare.cz |

| Detection | UV at 254 nm | rsc.org |

| Purity Achieved | 99.7% - 99.8% | googleapis.com |

Note: The conditions in this table are based on methods for closely related pyrazole and benzonitrile derivatives and serve as a starting point for the development of a specific method for this compound.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable tool for the analysis of this compound, especially for identifying and quantifying volatile impurities. The technique is widely used for the analysis of pyrazole derivatives. researchgate.netnih.gov The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without retention indices. nih.gov

For the analysis of pyrazole derivatives, polar capillary columns are often employed. mdpi.com A study on the GC-MS analysis of 1,1-dimethylhydrazine (B165182) transformation products, which include pyrazole derivatives, utilized an HP-INNOWax fused silica (B1680970) capillary column with a polyethylene (B3416737) glycol polar stationary phase. mdpi.com Another investigation into the pyrolysis of cembratriene-diols, which also form pyrazole-like structures, used an Agilent DB-5MX wax fused silica capillary column. chromatographyonline.com

Table 2: Typical GC-MS Parameters for the Analysis of Pyrazole Derivatives

| Parameter | Condition | Reference |

| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or Agilent DB-5MX (30 m x 0.25 mm, 0.25 µm) | mdpi.comchromatographyonline.com |

| Carrier Gas | Helium | gcms.cz |

| Injector Temperature | 250 - 280 °C | chromatographyonline.com |

| Oven Program | Temperature gradient (e.g., 50 °C held for 2 min, then ramped to 280 °C) | chromatographyonline.com |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole) | mdpi.com |

| Ionization | Electron Ionization (EI) at 70 eV | chromatographyonline.com |

Note: These parameters are derived from methods for other pyrazole-containing compounds and would likely be suitable for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions during its synthesis and for the initial assessment of purity. The separation of positional isomers of pyrazole derivatives is achievable with TLC by carefully selecting the mobile phase. prolekare.cz